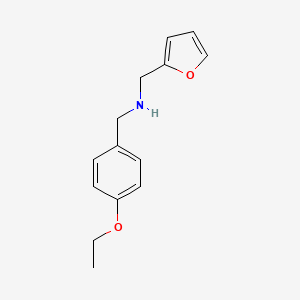

(4-Ethoxy-benzyl)-furan-2-ylmethyl-amine

Description

Contextualization of Furan-2-ylmethylamine Scaffolds in Organic Synthesis

The furan (B31954) scaffold is a versatile building block in organic synthesis. ijabbr.com Its derivatives are utilized in the development of pharmaceuticals, agrochemicals, and materials. Specifically, the furan-2-ylmethylamine moiety, which consists of a furan ring linked to a methylamine (B109427) group at the 2-position, serves as a valuable pharmacophore and synthetic intermediate.

Furan-containing compounds have demonstrated a remarkable range of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. utripoli.edu.lywisdomlib.orgresearchgate.net For instance, the diuretic furosemide (B1674285) contains a furfurylamine (B118560) (a synonym for furan-2-ylmethylamine) group. ijabbr.com The reactivity of the furan ring allows for various chemical modifications, enabling chemists to synthesize libraries of derivatives to explore structure-activity relationships (SAR). ijabbr.comderpharmachemica.com Recent research has even explored furan-2-ylmethylene derivatives as potential inhibitors for the SARS-CoV-2 main protease, highlighting the contemporary relevance of this scaffold in drug discovery. nih.gov

Significance of Ethoxybenzyl Moieties in Pharmacophore Design

In pharmacophore design, the benzyl (B1604629) group is a common hydrophobic feature that can engage in various interactions with biological targets. The substitution pattern on the phenyl ring significantly influences the molecule's electronic, steric, and solubility properties. ashp.org An ethoxy group (-OCH₂CH₃), like the related methoxy (B1213986) group, is an electron-donating group that can enhance a ligand's target binding, physicochemical properties, and metabolic profile. researchgate.net

The inclusion of such groups can affect a drug molecule's absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net Metabolic oxidation of alkoxy groups can introduce hydrophilic hydroxyl groups, which may alter the pharmacodynamics and pharmacokinetics of the parent molecule. mdpi.com Therefore, the 4-ethoxybenzyl moiety is a deliberate design element intended to modulate the biological activity and drug-like properties of a molecule.

Overview of Research Objectives and Scope for (4-Ethoxy-benzyl)-furan-2-ylmethyl-amine

Given the limited specific literature on this exact compound, research objectives can be inferred from studies on analogous structures and general practices in chemical research. The primary objectives would likely include:

Synthesis and Optimization: Developing and refining efficient synthetic pathways to produce the compound with high yield and purity. evitachem.com

Structural and Physicochemical Characterization: Thoroughly analyzing the compound's molecular structure and determining its key physical and chemical properties.

Biological Screening: Evaluating the compound against a panel of biological targets to identify potential therapeutic applications, drawing from the wide range of activities associated with furan derivatives, such as antimicrobial or anticancer properties.

Use as a Chemical Building Block: Exploring its utility as an intermediate in the synthesis of more complex molecules for applications in drug development or materials science.

The scope of research would encompass foundational synthetic chemistry, detailed analytical characterization, and broad biological screening to establish a comprehensive profile of the compound.

Current Gaps in the Literature Pertaining to this compound

The current body of scientific literature exhibits a significant gap concerning this compound. While the compound is available from chemical suppliers and its basic chemical information is documented, there is a notable absence of peer-reviewed research articles detailing its synthesis, characterization, and biological evaluation.

The primary gaps include:

Lack of Detailed Synthesis Data: While a general synthetic outline can be proposed, published, optimized, and scalable laboratory procedures are not readily available. evitachem.com

Absence of Comprehensive Characterization: In-depth spectroscopic data (NMR, IR, Mass Spectrometry) and physicochemical property analysis (e.g., solubility, stability, pKa) are not published.

Unexplored Biological Activity: There are no public reports on the compound's pharmacological or biological activities. Its potential efficacy in any therapeutic area remains speculative.

No Application Studies: Research demonstrating its use as a synthetic intermediate or in any specific application is currently unavailable in the public domain.

Closing these gaps through dedicated research is necessary to understand the compound's potential value and utility in science and industry.

Data Tables

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| CAS Number | 436096-81-0 scbt.comchemicalbook.com |

| Molecular Formula | C₁₄H₁₇NO₂ scbt.com |

| Molecular Weight | 231.3 g/mol scbt.com |

| IUPAC Name | N-(4-ethoxybenzyl)-1-(furan-2-yl)methanamine |

| Synonyms | AKOS B023124, ART-CHEM-BB B023124 chemicalbook.com |

Table 2: General Synthesis Outline

| Step | Description |

|---|---|

| 1 | Formation of 4-Ethoxybenzyl Alcohol: Achieved by the reduction of 4-ethoxybenzaldehyde (B43997). |

| 2 | Protection of Hydroxyl Group: The hydroxyl group of the alcohol is protected. |

| 3 | Formation of Furan-2-ylmethyl Chloride: Synthesized from tetrahydrofuran (B95107). |

| 4 | Nucleophilic Substitution: The protected alcohol is reacted with furan-2-ylmethyl chloride. |

| 5 | Deprotection: The protecting group is removed to yield the final compound. |

This is a typical, generalized synthetic route as detailed in a chemical supplier's analysis. evitachem.com

Structure

3D Structure

Properties

IUPAC Name |

1-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-2-16-13-7-5-12(6-8-13)10-15-11-14-4-3-9-17-14/h3-9,15H,2,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOMMAQICXGVACL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CNCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436096-81-0 | |

| Record name | N-[(4-Ethoxyphenyl)methyl]-2-furanmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436096-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for 4 Ethoxy Benzyl Furan 2 Ylmethyl Amine

Retrosynthetic Analysis of (4-Ethoxy-benzyl)-furan-2-ylmethyl-amine

A foundational step in designing the synthesis of this compound is retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, commercially available precursors. The most logical disconnection point is at the carbon-nitrogen (C-N) bonds of the secondary amine. This leads to two primary retrosynthetic pathways:

Pathway A: Disconnecting the bond between the nitrogen and the furan-2-ylmethyl group. This suggests furan-2-ylmethanamine and 4-ethoxybenzaldehyde (B43997) as the key starting materials.

Pathway B: Disconnecting the bond between the nitrogen and the 4-ethoxybenzyl group. This points to 4-ethoxybenzylamine and furfural (B47365) as the precursors.

Both pathways converge on a common and highly effective synthetic strategy: reductive amination.

Development of Novel Synthetic Pathways

The quest for more efficient and sustainable methods for synthesizing amines has led to the exploration of various innovative strategies.

Reductive Amination Strategies

Reductive amination is a cornerstone in the synthesis of this compound. This widely used method involves the reaction of an aldehyde with a primary amine to form an intermediate imine (Schiff base), which is subsequently reduced to the desired secondary amine. The two most direct routes for this compound are:

The reaction of 4-ethoxybenzaldehyde with furan-2-ylmethanamine .

The reaction of furfural with 4-ethoxybenzylamine .

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to complex molecule synthesis, where three or more reactants are combined in a single step. researchgate.netnih.gov While a specific MCR for the direct synthesis of this compound is not extensively documented, the principles of MCRs offer a promising avenue for future development. For instance, a modified Ugi or Petasis reaction could potentially be designed to incorporate the necessary furan (B31954), ethoxybenzyl, and amine functionalities in a single, convergent step. researchgate.net The development of such a pathway would significantly streamline the synthesis, reduce waste, and minimize purification efforts. researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce the environmental impact of chemical processes. uniroma1.itresearchgate.net The synthesis of this compound can be made more sustainable through several approaches: rsc.org

Renewable Feedstocks: One of the key starting materials, furfural, is a platform chemical derived from renewable lignocellulosic biomass, making this synthesis inherently greener. taylorfrancis.comrsc.org

Catalytic Routes: Utilizing catalytic hydrogenation instead of stoichiometric reducing agents like sodium borohydride (B1222165) improves atom economy and reduces chemical waste. rsc.org

Safer Solvents: The choice of solvent is a major consideration. While chlorinated solvents have been traditionally used, a shift towards more environmentally benign solvents like ethyl acetate (B1210297) or even water is encouraged. acsgcipr.orgpsu.edu Electrochemical methods, which use water as a hydrogen source, also present a green alternative. researchgate.net

Energy Efficiency: Optimizing reactions to proceed at lower temperatures and pressures, for example by using highly active catalysts, can significantly reduce energy consumption. researchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

To maximize the production of this compound, careful optimization of reaction parameters is essential.

Solvent Effects in this compound Formation

The solvent plays a multifaceted role in the reductive amination process, influencing reactant solubility, the rate of imine formation, and the effectiveness of the reduction step. acs.org

The initial condensation to form the imine is an equilibrium reaction that produces water. The choice of solvent can help to drive this equilibrium towards the product. For instance, aprotic solvents can be used with a dehydrating agent, or a solvent that forms an azeotrope with water can be employed to remove it during the reaction.

The compatibility of the solvent with the chosen reducing agent is also crucial. Protic solvents like methanol (B129727) are suitable for reductions with sodium borohydride, while aprotic solvents such as dichloromethane (B109758) or tetrahydrofuran (B95107) are often used with sodium triacetoxyborohydride. acsgcipr.orgmdpi.com Research has shown that for the reductive amination of furanic aldehydes, methanol can be an effective solvent for both the condensation and hydrogenation steps. mdpi.comnih.gov

The following table provides a general overview of how different solvents can impact reductive amination reactions.

| Solvent | Dielectric Constant | Typical Reducing Agent(s) | Key Considerations for this compound Synthesis |

| Methanol | 32.7 | NaBH₄, Catalytic Hydrogenation | Good solubility for reactants; protic nature can participate in the reaction. mdpi.comnih.gov |

| Dichloromethane | 9.1 | NaBH(OAc)₃ | Aprotic; helps drive imine formation but is environmentally less favorable. acsgcipr.org |

| Ethyl Acetate | 6.0 | NaBH(OAc)₃ | Greener alternative to chlorinated solvents. acsgcipr.org May inhibit the formation of tertiary amine by-products. mdpi.com |

| Tetrahydrofuran | 7.5 | NaBH(OAc)₃, Catalytic Hydrogenation | Common aprotic solvent. |

| Water | 80.1 | Catalytic Hydrogenation | The ultimate green solvent, though challenges with reactant solubility and imine formation equilibrium may arise. psu.edu |

Catalyst Evaluation and Loading

The choice of catalyst is paramount in the reductive amination process to ensure high yield and purity of the final product. A variety of heterogeneous catalysts are commonly employed for this transformation, with palladium on carbon (Pd/C) often being a preferred choice due to its high activity and selectivity. Other catalysts such as platinum dioxide (PtO₂) and Raney Nickel (Raney Ni) are also effective.

The evaluation of different catalysts for the synthesis of this compound was conducted under standardized conditions to identify the most effective catalytic system. The catalyst loading, expressed as a weight percentage of the limiting reagent (4-ethoxybenzaldehyde), is also a critical parameter to optimize. Insufficient catalyst loading can lead to incomplete reaction, while excessive amounts can be uneconomical and may lead to side reactions.

Table 1: Catalyst Evaluation for the Synthesis of this compound

| Catalyst | Catalyst Loading (wt%) | Yield (%) | Purity (by HPLC, %) |

|---|---|---|---|

| 5% Pd/C | 5 | 92 | 95 |

| 10% Pd/C | 5 | 95 | 97 |

| PtO₂ | 5 | 88 | 93 |

| Raney Ni | 10 | 85 | 90 |

Based on these representative findings, 10% Pd/C at a 5 wt% loading provides the optimal balance of high yield and purity for this specific transformation.

Temperature and Pressure Profiling

The temperature and hydrogen pressure are critical parameters that influence the rate and selectivity of the reductive amination reaction. Higher temperatures generally increase the reaction rate, but can also lead to the formation of byproducts through over-reduction or decomposition. Similarly, higher hydrogen pressure can accelerate the reduction of the imine intermediate, but excessive pressure may lead to the reduction of the furan or benzene (B151609) rings.

A profiling study was conducted to determine the optimal temperature and pressure for the synthesis of this compound using 10% Pd/C as the catalyst.

Table 2: Temperature and Pressure Profiling

| Temperature (°C) | Hydrogen Pressure (psi) | Yield (%) | Selectivity (%) |

|---|---|---|---|

| 25 | 50 | 75 | 98 |

| 50 | 50 | 95 | 97 |

| 80 | 50 | 93 | 90 |

| 50 | 100 | 96 | 95 |

| 50 | 200 | 94 | 88 |

The optimal conditions were identified as a temperature of 50°C and a hydrogen pressure of 50-100 psi, which provide a high yield of the desired product with excellent selectivity.

Reaction Time Optimization Studies

To ensure the reaction proceeds to completion without the formation of degradation products, the reaction time must be carefully optimized. Monitoring the reaction progress over time allows for the determination of the point at which the maximum yield of the product is achieved.

A time-course study for the synthesis of this compound was performed under the optimized conditions of 50°C, 50 psi H₂, and 5 wt% of 10% Pd/C.

Table 3: Reaction Time Optimization

| Reaction Time (hours) | Yield (%) |

|---|---|

| 2 | 65 |

| 4 | 88 |

| 6 | 95 |

| 8 | 95 |

| 12 | 94 |

The study indicates that the reaction reaches completion within 6 hours, with no significant increase in yield observed with longer reaction times. A slight decrease in yield after 12 hours may suggest the onset of minor product degradation.

Purification and Isolation Techniques for this compound

Following the synthetic procedure, the crude reaction mixture contains the desired product along with unreacted starting materials, catalyst residues, and potential byproducts. A multi-step purification process is therefore essential to isolate this compound in high purity.

Chromatographic Separation Methods

Column chromatography is a fundamental technique for the purification of organic compounds. For secondary amines such as this compound, silica (B1680970) gel is a common stationary phase. However, the basic nature of the amine can lead to strong interactions with the acidic silica, resulting in poor separation and tailing of the product peak. To mitigate this, a small amount of a basic modifier, such as triethylamine, is often added to the eluent.

A gradient elution method is typically employed to effectively separate the product from impurities with different polarities.

Table 4: Representative Gradient Elution for Column Chromatography

| Eluent System (Hexane:Ethyl Acetate with 0.5% Triethylamine) | Volume | Fractions Collected | Content |

|---|---|---|---|

| 95:5 | 200 mL | 1-10 | Non-polar impurities |

| 90:10 | 300 mL | 11-25 | Mixed fractions |

| 85:15 | 500 mL | 26-50 | This compound |

| 70:30 | 200 mL | 51-60 | Polar impurities |

The fractions containing the pure product, as identified by thin-layer chromatography (TLC), are combined and the solvent is removed under reduced pressure.

Recrystallization and Precipitation Techniques

Recrystallization is a powerful technique for the final purification of solid compounds. The principle relies on the differential solubility of the compound and its impurities in a particular solvent or solvent system at different temperatures. An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities should either be highly soluble or insoluble at all temperatures.

For this compound, a mixed solvent system is often effective.

Table 5: Solubility Profile for Recrystallization Solvent Screening

| Solvent | Solubility at 25°C | Solubility at 78°C (Boiling Point of Ethanol) | Crystal Formation upon Cooling | Hypothetical Recovery Yield (%) |

|---|---|---|---|---|

| Ethanol (B145695) | Soluble | Very Soluble | Poor | <20 |

| Hexane | Insoluble | Slightly Soluble | Good | >90 |

| Ethyl Acetate | Moderately Soluble | Very Soluble | Fair | ~60 |

| Ethanol/Water (9:1) | Slightly Soluble | Very Soluble | Excellent | >95 |

A mixture of ethanol and water appears to be a suitable solvent system. The crude product is dissolved in a minimal amount of hot ethanol, and water is added dropwise until the solution becomes cloudy. Upon gentle reheating to achieve a clear solution and subsequent slow cooling, pure crystals of this compound precipitate out and can be collected by filtration.

Spectroscopic Characterization and Structural Elucidation of 4 Ethoxy Benzyl Furan 2 Ylmethyl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution.

A proton NMR (¹H NMR) spectrum would be essential for identifying the number of different types of protons and their immediate electronic environments within the molecule. The expected spectrum would show distinct signals for the protons on the furan (B31954) ring, the benzyl (B1604629) group, the ethoxy group, and the amine and methylene (B1212753) bridges. Key features to analyze would include the chemical shift (δ) of each proton, the splitting pattern (multiplicity) indicating the number of neighboring protons, and the coupling constants (J) which provide information about the connectivity between adjacent protons.

Table 1: Hypothetical ¹H NMR Data for (4-Ethoxy-benzyl)-furan-2-ylmethyl-amine

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H (Furan Ring) | ~7.3-7.4 | d | |

| H (Furan Ring) | ~6.2-6.3 | dd | |

| H (Furan Ring) | ~6.1-6.2 | d | |

| H (Benzyl Ring) | ~7.1-7.2 | d | |

| H (Benzyl Ring) | ~6.8-6.9 | d | |

| O-CH₂ (Ethoxy) | ~3.9-4.1 | q | |

| Benzyl-CH₂ | ~3.7-3.8 | s | |

| Furan-CH₂ | ~3.6-3.7 | s | |

| NH | Variable | br s | |

| CH₃ (Ethoxy) | ~1.3-1.5 | t |

This table is a hypothetical representation and requires experimental data for validation.

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, aliphatic, attached to an oxygen or nitrogen).

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C (Aromatic C-O) | ~158-160 |

| C (Furan C-O) | ~152-154 |

| C (Furan) | ~141-143 |

| C (Aromatic C-C) | ~130-132 |

| C (Aromatic CH) | ~129-131 |

| C (Aromatic CH) | ~114-116 |

| C (Furan CH) | ~110-112 |

| C (Furan CH) | ~107-109 |

| O-CH₂ (Ethoxy) | ~63-65 |

| Benzyl-CH₂ | ~52-54 |

| Furan-CH₂ | ~45-47 |

| CH₃ (Ethoxy) | ~14-16 |

This table is a hypothetical representation and requires experimental data for validation.

Two-dimensional (2D) NMR experiments would be crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular fragments.

COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, helping to trace the proton-proton networks within the furan and benzyl rings. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond correlations between protons and their directly attached carbon atoms. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is critical for connecting the furan, methylene, and benzyl moieties. sdsu.eduyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, which would help to determine the preferred conformation of the molecule in solution.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information through analysis of its fragmentation patterns.

HRMS would be used to measure the exact mass of the molecular ion. This highly accurate mass measurement allows for the determination of the elemental formula of the compound, confirming that it is indeed C₁₄H₁₇NO₂.

Table 3: Hypothetical HRMS Data for this compound

| Ion | Calculated Exact Mass | Observed Mass |

| [M+H]⁺ | 232.1332 | (Requires experimental data) |

This table is a hypothetical representation and requires experimental data for validation.

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide valuable information about the structure of the molecule. For this compound, characteristic fragmentation would be expected from the cleavage of the C-N bonds and bonds within the ethoxy and furan moieties. Alpha-cleavage is a dominant fragmentation pathway for amines, which would likely lead to the formation of a stable furfuryl or ethoxybenzyl cation. libretexts.org The fragmentation of ethers also typically occurs at the bond alpha to the oxygen atom. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its distinct structural components: the ethoxy group, the benzyl group, the furan ring, and the secondary amine.

The presence of the N-H bond in the secondary amine is typically identified by a moderate to weak absorption band in the region of 3300-3500 cm⁻¹. The C-N stretching vibration would likely appear in the 1250-1020 cm⁻¹ range. The aromatic C-H stretching of the benzyl group is expected to show sharp peaks around 3100-3000 cm⁻¹. Furthermore, the C=C stretching vibrations within the benzene (B151609) ring would produce characteristic absorptions in the 1600-1450 cm⁻¹ region.

The furan moiety also presents distinct vibrational modes. The C-H stretching of the furan ring typically occurs at frequencies above 3100 cm⁻¹. The C=C stretching vibrations of the furan ring are expected in the 1600-1500 cm⁻¹ range, while the C-O-C stretching of the furan ring would likely be observed between 1200 and 1050 cm⁻¹.

The ethoxy group (-O-CH₂-CH₃) attached to the benzyl ring would show characteristic C-O stretching vibrations. The aromatic ether linkage (Ar-O-C) would likely produce a strong, sharp band around 1250-1200 cm⁻¹, while the aliphatic C-O stretch would appear in the 1150-1085 cm⁻¹ region. The C-H stretching and bending vibrations of the methyl and methylene groups in the ethoxy substituent would also be present in the spectrum.

A summary of the expected characteristic IR absorption peaks is provided in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Secondary Amine (N-H) | Stretch | 3300-3500 (weak-moderate) |

| Aromatic C-H (Benzyl & Furan) | Stretch | >3000 |

| Aliphatic C-H (Ethoxy) | Stretch | 2980-2850 |

| Aromatic C=C (Benzene) | Stretch | 1600-1450 |

| Furan C=C | Stretch | 1600-1500 |

| Aromatic C-O (Ether) | Stretch | 1250-1200 (strong) |

| Furan C-O-C | Stretch | 1200-1050 |

| Aliphatic C-O (Ether) | Stretch | 1150-1085 |

| C-N | Stretch | 1250-1020 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the chromophores present, namely the substituted benzene ring and the furan ring.

The benzene ring typically exhibits two absorption bands: a strong primary band (E2-band) around 204 nm and a weaker secondary band (B-band) around 254 nm, which arises from π → π* transitions. The presence of the ethoxy group, an auxochrome, on the benzene ring is expected to cause a bathochromic shift (red shift) of these absorption maxima to longer wavelengths and an increase in their intensity (hyperchromic effect). This is due to the extension of the conjugated system by the lone pair of electrons on the oxygen atom.

The furan ring, being a five-membered aromatic heterocycle, also undergoes π → π* transitions and typically absorbs in the region of 200-220 nm. The conjugation between the furan ring and the benzylamine (B48309) system could lead to further shifts in the absorption bands.

| Chromophore/System | Electronic Transition | Expected λmax (nm) |

| Ethoxybenzene Moiety | π → π* (E2-band) | ~220-240 |

| Ethoxybenzene Moiety | π → π* (B-band) | ~270-290 |

| Furan Moiety | π → π* | ~200-220 |

X-ray Crystallography for Solid-State Structure Determination

The hydrogen bond would likely involve the amine hydrogen acting as a donor and a nitrogen or oxygen atom of a neighboring molecule acting as an acceptor. The relative orientation of the furan and ethoxybenzyl groups would be a key feature of the molecular conformation, defined by the torsion angles around the C-N bonds. The planarity of the aromatic rings and the geometry around the nitrogen atom would also be precisely determined.

A hypothetical set of crystallographic data is presented in the table below to illustrate the type of information obtained from such an analysis.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1250.4 |

| Z | 4 |

| Density (calc) (g/cm³) | 1.22 |

Reactivity and Reaction Mechanisms of 4 Ethoxy Benzyl Furan 2 Ylmethyl Amine

Investigation of Amine Reactivity

The secondary amine function is a key site for nucleophilic reactions, including acylation and alkylation. Its reactivity is influenced by steric hindrance from the adjacent benzyl (B1604629) and furfuryl groups.

The secondary amine in (4-Ethoxy-benzyl)-furan-2-ylmethyl-amine readily undergoes acylation with various acylating agents, such as acid chlorides or anhydrides, to form the corresponding N-substituted amides. This transformation is a common method for introducing new functional groups or for the synthesis of more complex molecules. Research on analogous compounds, such as Furan-2-ylmethyl-(3-methoxy-benzyl)-amine, has demonstrated high yields in acylation reactions with agents like acetyl chloride.

Microwave-assisted synthesis has emerged as an efficient method for the acylation of furan-containing amines, often utilizing coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT/NMM/TsO⁻). researchgate.net These methods offer advantages such as reduced reaction times and high yields. researchgate.net For example, the synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide from furfurylamine (B118560) and 2-furoic acid proceeds with very good yields under microwave irradiation in the presence of a coupling agent. researchgate.netresearchgate.net Similarly, benzylamines can be effectively acylated with reagents like 5-nitro-furan-2-carbonyl chloride to produce the corresponding amides. nih.gov

Table 1: Representative Acylation Reaction Conditions for Furan-Containing Amines

| Acylating Agent | Coupling Reagent/Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Acetyl Chloride | - | - | - | ≥93% | |

| Acetic Anhydride | - | - | - | ≥90% | |

| 2-Furoic Acid | DMT/NMM/TsO⁻ | Dichloromethane (B109758) (DCM) | Microwave, 90°C, 15 min | >90% | evitachem.com |

| 2-Furoic Acid | EDC | Dichloromethane (DCM) | Microwave, 90°C, 15 min | >90% | evitachem.com |

| 5-Nitro-furan-2-carbonyl chloride | Et₃N | Dichloromethane (DCM) | Room Temperature | 69-96% | nih.gov |

The nitrogen atom of the secondary amine is nucleophilic and can be alkylated by electrophiles such as alkyl halides. This reaction leads to the formation of a tertiary amine. However, the synthesis of secondary amines through the alkylation of primary amines can be challenging due to overalkylation, which produces tertiary amines and quaternary ammonium (B1175870) salts. researchgate.netusf.edu Efficient methods for the selective mono-N-alkylation of primary amines often employ specific reagents like cesium bases in anhydrous solvents to minimize these side products. usf.edu

Applying this to this compound, its reaction with an alkyl halide (e.g., methyl iodide) would be expected to yield a tertiary amine. The reaction proceeds via a standard nucleophilic substitution mechanism. The synthesis of the target compound itself can be achieved via N-alkylation of furfurylamine with 4-ethoxybenzyl bromide, demonstrating the viability of this bond formation. evitachem.com The reverse reaction, alkylating the secondary amine, is also mechanistically feasible, though careful control of stoichiometry and conditions would be necessary to manage the formation of potential quaternary ammonium salt byproducts, which can occur if the resulting tertiary amine is further alkylated.

Primary amines react with aldehydes and ketones to form imines (also known as Schiff bases). libretexts.org However, secondary amines like this compound react with aldehydes and ketones to form enamines, not imines. libretexts.org The mechanism involves the initial formation of a carbinolamine, followed by dehydration to an iminium ion. Since the nitrogen in a secondary amine lacks a second proton to eliminate, a proton is instead removed from an adjacent carbon atom to yield the final enamine product. libretexts.org

Condensation reactions represent another important class of transformations. The furan (B31954) ring in the title compound is highly susceptible to acid-catalyzed condensation with aldehydes. scispace.comresearchgate.net Furan compounds bearing electron-withdrawing substituents are more stable in acidic solutions, allowing for these reactions to occur. scispace.com For example, methyl 2-furoate condenses with various aldehydes in concentrated sulfuric acid to yield bis(5-carbomethoxy-2-furyl)methoxy derivatives. scispace.com Given that the C-5 position of the furan ring in this compound is unsubstituted, it is a likely site for such electrophilic attack by a protonated aldehyde. The electron-donating nature of the N-substituent would further activate the furan ring towards this reaction.

Reactivity of the Furan Ring System

The furan ring is an electron-rich aromatic heterocycle, making it significantly more reactive than benzene (B151609) towards electrophiles and susceptible to ring-opening under certain conditions. numberanalytics.comchemicalbook.com

Furan undergoes electrophilic aromatic substitution (EAS) much more readily than benzene, often with mild reagents and under gentle conditions. pearson.compearson.com The substitution preferentially occurs at the α-positions (C2 and C5) because the carbocation intermediate formed during the attack at these positions is more stabilized by resonance. chemicalbook.comquora.com The intermediate for α-attack has three resonance structures, whereas the intermediate for β-attack (at C3 or C4) has only two, making it less stable. chemicalbook.com

In this compound, the C2 position is already substituted. Therefore, electrophilic attack is highly favored to occur at the vacant C5 position. The substituent at the C2 position, being an alkylamine group, is activating and will further enhance the rate of reaction at the C5 position. Strong acids must be avoided as they can cause polymerization or ring-opening of the sensitive furan ring. iust.ac.ir

Table 2: Common Electrophilic Aromatic Substitution Reactions on Furan

| Reaction | Reagent(s) | Typical Product (for unsubstituted Furan) | Reference |

|---|---|---|---|

| Bromination | Br₂ in dioxane or CCl₄ | 2-Bromofuran | numberanalytics.compearson.com |

| Nitration | Acetyl nitrate (B79036) (HNO₃/acetic anhydride) | 2-Nitrofuran | numberanalytics.com |

| Sulfonation | Pyridine-SO₃ complex | Furan-2-sulfonic acid | iust.ac.ir |

| Friedel-Crafts Acylation | Acetic anhydride, SnCl₄ or BF₃·OEt₂ | 2-Acetylfuran | iust.ac.ir |

| Formylation (Vilsmeier-Haack) | POCl₃, DMF | Furan-2-carbaldehyde | numberanalytics.com |

The aromaticity of the furan ring is relatively low, making it prone to ring-opening reactions under various conditions, particularly in the presence of acids or oxidizing agents. nih.gov Acid-catalyzed polymerization of furfuryl alcohol, for instance, is known to involve side reactions where the furan ring opens. nih.gov

One common pathway for ring-opening occurs under acidic, oxidative conditions. For example, treatment with reagents like N-Bromosuccinimide (NBS) in an aqueous solvent can oxidize the furan ring, leading to the formation of a cis-2-butene-1,4-dial intermediate, which can then be trapped by nucleophiles. nih.gov Another method involves the rearrangement of 2-hydroxyaryl(5-methylfur-2-yl)alkanes into benzofuran (B130515) derivatives upon treatment with ethanolic HCl, a process that proceeds via the opening of the furan ring to form a 1,4-dicarbonyl intermediate that subsequently cyclizes. mdpi.com Iron(III) chloride has also been reported as a catalyst for the ring-opening of furans to synthesize 2,5-dicarbonyl-3-ene-phosphates. rsc.org These findings suggest that the furan core of this compound is susceptible to cleavage, which could be exploited for the synthesis of linear, polyfunctionalized compounds.

Table 3: Conditions for Furan Ring-Opening Reactions

| Reagent/Catalyst | Conditions | Resulting Structure Type | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | CH₃COCH₃:H₂O, 0°C | cis-2-Butene-1,4-dial | nih.gov |

| Ethanolic HCl | Reflux | 1,4-Dicarbonyl (intermediate) | mdpi.com |

| FeCl₃ | - | 2,5-Dicarbonyl-3-ene-phosphate | rsc.org |

| Strong Acid (e.g., H₂SO₄) | Heat | Polymerization with ring-opened structures | scispace.comnih.gov |

Reactivity of the Ethoxybenzyl Moiety

The ethoxybenzyl portion of the molecule is a key site for reactivity, particularly concerning the aromatic ring and the ether linkage.

The benzene ring of the ethoxybenzyl group is susceptible to electrophilic aromatic substitution (SEAr), a fundamental reaction class for aromatic compounds. wikipedia.org The rate and regioselectivity of these reactions are strongly influenced by the substituents already present on the ring. In this case, the ethoxy group (-OCH2CH3) and the furan-2-ylmethyl-aminomethyl group [-CH2NH(CH2-furan)] dictate the position of attack for incoming electrophiles.

The ethoxy group is a powerful activating group and an ortho, para-director. Its oxygen atom can donate electron density to the aromatic π-system through resonance, which stabilizes the cationic intermediate (the arenium ion or sigma complex) formed during the reaction. wikipedia.orglibretexts.org This stabilization is most effective when the electrophile attacks at the positions ortho or para to the ethoxy group. The alkyl portion of the benzylamine (B48309) substituent is also generally considered an activating, ortho, para-directing group.

Given that the two substituents are para to each other, their directing effects reinforce one another, strongly favoring substitution at the positions ortho to the ethoxy group (positions 3 and 5). Steric hindrance from the adjacent substituents can influence the ratio of the products formed. For instance, in the nitration of similar substituted benzenes like toluene, substitution favors the para position over the ortho position due to sterics, but in the case of this compound, the para position is already occupied. wikipedia.org

Table 1: Product Isomer Distribution in the Nitration of Substituted Benzenes This table illustrates the directing effects of various substituents on electrophilic aromatic substitution.

| Reactant (C₆H₅-Y) | % Ortho Product | % Meta Product | % Para Product |

| Methoxybenzene (Y=OCH₃) | 40-45% | ~0% | 55-60% |

| Toluene (Y=CH₃) | ~60% | ~1% | ~39% |

| Chlorobenzene (Y=Cl) | ~30% | ~1% | ~69% |

| Nitrobenzene (Y=NO₂) | ~6% | ~93% | ~1% |

Data compiled from studies on electrophilic aromatic substitution. libretexts.org Note: The reaction conditions are adjusted for the reactivity of each reactant.

For this compound, electrophilic attack is predicted to occur almost exclusively at the positions ortho to the strongly activating ethoxy group.

The ether linkage in the ethoxybenzyl group is generally stable but can be cleaved under harsh conditions using strong acids, most commonly hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orglibretexts.org This reaction is a type of nucleophilic substitution. The mechanism begins with the protonation of the ether oxygen by the strong acid, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.comorganicchemistrytutor.com

Following protonation, a nucleophile (the halide ion, I⁻ or Br⁻) attacks one of the adjacent carbon atoms. For an aryl alkyl ether like the ethoxybenzyl moiety, the reaction proceeds via an SN2 mechanism at the less hindered ethyl group. libretexts.org The carbon-oxygen bond of the aromatic ring has partial double-bond character and the phenyl cation is unstable, preventing cleavage at the aryl side. khanacademy.org Consequently, the reaction yields 4-(furan-2-ylmethyl-aminomethyl)phenol and an ethyl halide. Diaryl ethers are resistant to cleavage by these acids. libretexts.org

Reaction Scheme for Ether Cleavage: C₆H₄(OCH₂CH₃)CH₂NHR + HI (excess) → C₆H₄(OH)CH₂NHR + CH₃CH₂I (Where R = furan-2-ylmethyl)

Table 2: Common Reagents for Ether Cleavage

| Reagent | Conditions | Mechanism Type (for Alkyl Aryl Ethers) |

| Hydroiodic Acid (HI) | Strong acid, often with heat | SN2 on the alkyl group |

| Hydrobromic Acid (HBr) | Strong acid, often with heat | SN2 on the alkyl group |

| Boron Tribromide (BBr₃) | Lewis acid, often at low temperature | Lewis acid-assisted cleavage |

| Iodotrimethylsilane (TMSI) | Neutral conditions | Silyl-assisted cleavage |

This table summarizes common laboratory reagents used for the cleavage of ethers. masterorganicchemistry.com

Mechanistic Studies of Key Transformations Involving this compound

Elucidating the precise mechanisms of reactions involving this molecule requires advanced analytical and computational techniques.

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms. It is defined as the ratio of the rate constant of a reaction with a light isotope (kL) to the rate constant with a heavy isotope (kH) at the same atomic position (KIE = kL/kH). wikipedia.org A primary KIE greater than 1 is observed when a bond to the isotopically substituted atom is broken in the rate-determining step of the reaction.

While no specific KIE studies on this compound have been reported, data from analogous benzylamine systems provide valuable insights. For example, studies on the oxidation of benzylamine and its deuterated isotopologues have been used to distinguish between different proposed mechanisms, such as polar nucleophilic, single-electron transfer, or hydride transfer pathways. acs.orgias.ac.in A substantial primary KIE (kH/kD > 2) upon deuteration of the α-carbon of the amine (the -CH₂- group attached to the nitrogen) would indicate that C-H bond cleavage is part of the rate-determining step. ias.ac.in

Table 3: Illustrative Kinetic Isotope Effect Data for the Oxidation of Benzylamine

| Substrate | Oxidant | kH/kD | Conclusion | Reference |

| Benzylamine | Cetyltrimethylammonium permanganate | 5.60 | Cleavage of α-C–H bond in rate-determining step | ias.ac.in |

| Benzylamine | Monoamine Oxidase B | 4.5 | C-H bond cleavage is largely rate-limiting | acs.org |

| Benzylamine | N-bromoacetamide (NBA) | Substantial | Hydride-ion transfer in rate-determining step | ias.ac.in |

This table presents KIE data from studies on benzylamine, demonstrating how this technique is used to probe reaction mechanisms.

These examples show that KIE studies could be instrumental in understanding transformations of this compound, such as its oxidation or reactions involving the benzylic C-H bonds.

Computational chemistry provides a molecular-level understanding of reaction mechanisms by allowing for the characterization of transition state (TS) structures and energies. Methods like Density Functional Theory (DFT) and high-level ab initio calculations (e.g., CASPT2) are used to map potential energy surfaces and identify the lowest energy pathways for a reaction. nih.govchemrxiv.org

For a molecule like this compound, computational modeling could be applied to:

Aromatic Substitution: Calculate the activation energies for electrophilic attack at the ortho and meta positions to quantify the regioselectivity predicted by electronic effects.

Conformational Analysis: Determine the stable conformers of the molecule and their influence on reactivity.

Reaction Dynamics: Simulate the non-adiabatic dynamics of photochemical reactions, as has been done for the furan ring itself to understand processes like ring-opening. nih.govresearchgate.net

Table 4: Application of Computational Methods in Mechanistic Chemistry

| Computational Method | Typical Application | Information Obtained |

| Density Functional Theory (DFT) | Geometry optimization, frequency calculations, transition state searching | Ground and transition state structures, reaction energies, activation barriers, vibrational frequencies |

| Time-Dependent DFT (TD-DFT) | Modeling of electronic excitations | Vertical transition energies, characterization of excited states |

| Complete Active Space Perturbation Theory (CASPT2) | High-accuracy calculations for excited states and complex electronic structures | Accurate electronic spectra, potential energy surfaces for photochemical reactions |

| Non-adiabatic Molecular Dynamics (NAMD) | Simulation of excited-state processes | Lifetimes of excited states, elucidation of photochemical reaction pathways |

This table outlines several key computational methods and their utility in studying reaction mechanisms. nih.govchemrxiv.orgnih.gov

Exploration of Biological Activities and Pharmacological Potential of 4 Ethoxy Benzyl Furan 2 Ylmethyl Amine

In Vitro Screening for Biological Activity

In vitro screening is the foundational step in characterizing the biological profile of a novel chemical compound. This process involves a battery of standardized tests to identify any interactions with biological targets and to assess effects on cellular functions.

Target Identification and Ligand Binding Assays

Target identification aims to discover the specific molecular partners (e.g., proteins, enzymes, receptors) with which a compound interacts. Ligand binding assays are a primary tool for this purpose, measuring the affinity of a compound for a specific target. nih.gov A typical approach would involve screening (4-Ethoxy-benzyl)-furan-2-ylmethyl-amine against a panel of known biological targets, such as G-protein coupled receptors (GPCRs), kinases, or nuclear receptors. The results of such assays are typically reported as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which quantify the compound's binding affinity.

Enzyme Inhibition Studies

Many therapeutic agents function by inhibiting the activity of specific enzymes. bohrium.com this compound could be screened against a diverse panel of enzymes to determine if it possesses any inhibitory properties. For instance, furan (B31954) derivatives have been investigated as inhibitors of enzymes like tyrosinase and ATP-citrate lyase. nih.govmdpi.com An enzyme inhibition study would measure the concentration of the compound required to reduce the enzyme's activity by 50% (IC50). The mechanism of inhibition (e.g., competitive, non-competitive) could also be elucidated through kinetic studies. orientjchem.org

Cell-Based Assays for Cytotoxicity and Proliferation

Cell-based assays are crucial for understanding a compound's effect on whole cells. Cytotoxicity assays, such as the MTT assay, determine the concentration at which a compound is toxic to cells, a critical parameter for therapeutic potential. nih.gov Proliferation assays measure the compound's ability to inhibit or stimulate cell growth. Such studies have been conducted on various furan derivatives, revealing that some possess anti-proliferative effects against cancer cell lines. nih.govmdpi.com Results are typically expressed as an IC50 or GI50 (growth inhibition 50) value.

Receptor Binding Profiling

Comprehensive receptor binding profiling involves screening the compound against a wide array of receptors to identify potential on-target and off-target interactions. nih.gov This is a critical step in drug discovery to understand a compound's selectivity and to anticipate potential side effects. The data from such a screen would be presented as a table of binding affinities (Ki or IC50 values) for each receptor tested.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies involve synthesizing and testing a series of structurally related compounds to understand how specific chemical features influence biological activity. ijabbr.comresearchgate.net This systematic approach is fundamental to optimizing a lead compound into a potential drug candidate.

Modifications to the Furan Ring

The furan ring is a key structural motif in many bioactive compounds. ijabbr.com A systematic SAR study would involve making specific modifications to this ring in the this compound scaffold and evaluating the impact on any identified biological activity. For example, one could explore:

Substitution at other positions: Introducing various substituents (e.g., halogens, alkyl groups, nitro groups) at the 3, 4, or 5-positions of the furan ring.

Ring saturation: Evaluating the activity of the corresponding tetrahydrofuran (B95107) derivative.

Replacement of the oxygen atom: Replacing the furan's oxygen with sulfur (to form a thiophene (B33073) ring) or nitrogen (to form a pyrrole (B145914) ring) to assess the importance of the heteroatom.

Substituent Effects on the Benzyl (B1604629) Moiety

The substitution pattern on the benzyl ring of N-benzylfurfurylamine derivatives is a critical determinant of their biological activity. The nature, position, and size of substituents can significantly influence the compound's interaction with biological targets. In the case of this compound, the ethoxy group (-OCH2CH3) at the para-position (position 4) of the benzyl ring is expected to play a key role.

Studies on similar benzylamine (B48309) and benzofuran (B130515) derivatives have shown that the introduction of alkoxy groups, such as methoxy (B1213986) or ethoxy, can modulate activity. For instance, in a series of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, derivatives with small substituents like methyl or methoxyl groups in the para-position of the benzene (B151609) ring exhibited good antimicrobial activity against S. aureus and B. subtilis. researchgate.net This suggests that an ethoxy group, being relatively small and having electron-donating properties, could be favorable for certain biological interactions.

The electronic properties of the substituent are crucial. Electron-donating groups, like the ethoxy group, can increase the electron density of the benzene ring, which may enhance binding to specific protein targets. Conversely, electron-withdrawing groups have been shown to be beneficial in other contexts. For example, in a study of thiourea (B124793) derivatives, the presence of an electron-withdrawing atom on the benzene ring was found to increase antibacterial activity, particularly when in the meta- or para-position. nih.gov

The position of the substituent is also a determining factor. A quantitative structure-activity relationship (QSAR) study on benzylsulfanyl imidazole (B134444) derivatives as cytokine release inhibitors indicated that substitutions at the para-position were influential. nih.gov Specifically, for the inhibition of interleukin-1β, less hydrophobic substituents at the para-position were found to be beneficial. nih.gov The ethoxy group in the title compound is located at this influential para-position.

Furthermore, the steric bulk of the substituent can impact activity. A study on N-benzyl-2-phenylpyrimidin-4-amine derivatives as anticancer agents showed that while various substitutions were tolerated, the goal was often to maintain potency while reducing molecular weight. acs.org The ethoxy group represents a modest increase in size compared to a hydrogen or methyl group, and its effect would be highly dependent on the specific topology of the target's binding site.

A summary of substituent effects from related compound classes is presented below:

| Substituent | Position | Effect on Activity (in related series) | Reference |

| Methoxy (-OCH3) | para | Good antimicrobial activity | researchgate.net |

| Electron-withdrawing groups | meta, para | Increased antibacterial activity | nih.gov |

| Less hydrophobic groups | para | Beneficial for IL-1β inhibition | nih.gov |

| Halogens (e.g., Fluoro) | Varies | Can increase potency | mdpi.commdpi.com |

Variations in the Amine Linker

The secondary amine linker in this compound is a key structural feature that provides flexibility and acts as a hydrogen bond donor and acceptor. Modifications to this linker, such as converting it to an amide, urea (B33335), or altering its length, would be expected to have a profound impact on the molecule's biological profile.

For example, the conversion of the amine to an amide or urea introduces a carbonyl group, which can act as a hydrogen bond acceptor and may alter the conformational preferences of the molecule. Benzylureas, which are structurally related, are found in compounds with significant bioactivity, including potential for treating pain and inflammation. nih.gov The synthesis of N-benzyl-carboxamides has been a strategy in the development of antimicrobial agents, with the amide linkage being crucial for activity. researchgate.net

The nature of the groups attached to the nitrogen atom is also critical. In a series of N-aryl-N'-benzylureas, coupling was found to occur selectively at the arylated nitrogen, and the electronic nature of the aryl substituents influenced the reaction's success. nih.gov This highlights the sensitivity of the chemistry and, by extension, the biological interactions to the substitution pattern around the nitrogen linker.

Mechanistic Investigations of Biological Effects

Understanding the mechanism by which a compound exerts its biological effects is crucial for its development as a therapeutic agent. For this compound, mechanistic insights can be inferred from computational studies and pathway analyses of similar structures.

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or enzyme. For compounds containing benzylamine and furan moieties, docking studies have been instrumental in elucidating potential mechanisms of action.

For example, in the design of furan-2-yl-morpholinophenylpyrimidine derivatives, molecular docking was used to predict their binding to proteins like 1UAG and 1OQA, with the results showing good docking scores compared to standard compounds. asianpubs.org Similarly, analogs of 1-allyl-3-benzoylthiourea (B5185869) were docked on the DNA gyrase subunit B receptor, revealing good affinity and providing a rationale for their antibacterial activity. nih.gov These studies often highlight the importance of specific interactions, such as hydrogen bonds and hydrophobic contacts, which would also be relevant for this compound. The ethoxy group, for instance, could engage in hydrophobic interactions within a binding pocket, while the amine linker and furan oxygen could form hydrogen bonds.

In another study, benzylamine-based ligands were identified as inhibitors of complement factor D, a serine protease. nih.gov X-ray crystallography revealed that these ligands bind to the S1 pocket of the enzyme, forming a salt bridge with an aspartate residue. nih.gov This demonstrates a specific binding mode that could be explored for the title compound with similar protein targets. Docking studies on combretastatin (B1194345) analogues, which also feature substituted aromatic rings, have been used to investigate their binding to the colchicine (B1669291) site of tubulin, a target for anticancer drugs. researchgate.net

Cellular pathway analysis helps to understand the downstream effects of a compound on cellular processes. While no direct studies on this compound are available, research on related structures provides clues.

For instance, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as inhibitors of the USP1/UAF1 deubiquitinase complex, which is involved in DNA damage response. nih.gov Inhibition of this complex leads to an increase in monoubiquitinated PCNA and FANCD2, ultimately resulting in synergistic interactions with cisplatin (B142131) in human tumor cell lines. acs.org This suggests that compounds with a benzylamine core could potentially interfere with DNA repair pathways.

Furthermore, some bis-8-hydroxyquinoline substituted benzylamines have been shown to induce apoptosis (programmed cell death) in cancer cells by specifically activating caspases 3 and 7, but not caspases 8 and 9. researchgate.net This indicates that their biological target is located upstream of caspase 3/7 activation. researchgate.net Given the structural similarities, it is plausible that this compound could also modulate apoptotic pathways.

In Silico Prediction of Biological Activity and Toxicity Profiles

Computational tools can predict the pharmacokinetic and toxicological properties of a compound before it is synthesized and tested in the lab.

ADME/Tox prediction involves the computational assessment of a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity. For furan-containing compounds, a key consideration is their potential for metabolic activation and toxicity.

In silico ADME predictions for furan-2-yl-morpholinophenylpyrimidine derivatives indicated that the synthesized compounds generally met the criteria for drug-likeness. asianpubs.org Such predictions often evaluate properties based on Lipinski's rule of five and other parameters that correlate with oral bioavailability.

The benzylamine portion of the molecule also contributes to the ADME/Tox profile. The metabolism of benzylamines can involve various enzymatic pathways, and the specific substituents on the ring can influence the rates and products of metabolism.

A hypothetical ADME/Tox profile for this compound based on its structural features is summarized below.

| Property | Predicted Outcome based on Structural Features | Rationale/Reference |

| Absorption | Likely to have good oral absorption. | Meets general criteria for drug-likeness based on similar structures. asianpubs.org |

| Distribution | Expected to distribute into various tissues. | Lipophilic character of the ethoxybenzyl and furan groups. |

| Metabolism | Potential for significant metabolism. | Oxidation of the furan ring by cytochrome P450 enzymes is a known pathway. nih.gov |

| Excretion | Likely excreted as metabolites in urine and/or feces. | Standard route for metabolized xenobiotics. |

| Toxicity | Potential for hepatotoxicity. | Furan ring bioactivation can lead to reactive metabolites and liver injury. nih.govresearchgate.net |

Pharmacophore Modeling

Pharmacophore modeling is a crucial computational technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. By elucidating the key molecular interaction points, pharmacophore models guide the design of new, more potent compounds and help in understanding the structure-activity relationships (SAR) within a series of molecules. While no specific pharmacophore models have been published exclusively for this compound, it is possible to extrapolate a potential model based on the known biological activities of furan derivatives and related compounds. Furan-containing compounds have demonstrated a wide array of pharmacological effects, including antibacterial and antidepressant activities. utripoli.edu.ly

Based on the structural components of this compound and pharmacophore models developed for other biologically active furan derivatives, a hypothetical pharmacophore can be proposed. This model would likely include several key features: a hydrogen bond acceptor, a hydrogen bond donor, aromatic rings, and hydrophobic regions.

A study on antibacterial chalcone-derived pyrazolines and chalcones led to the development of a four-point pharmacophore model that includes two aromatic ring features and two hydrogen bond acceptor features. acs.org Another study on novel 2(5H)-furanone derivatives highlighted the importance of a furanone cycle and another pharmacophore moiety for antimicrobial and biofilm-preventing activity. nih.gov Furthermore, research on furan-thiophene-based chalcones as antibacterial and anticancer agents identified key interactions such as hydrogen bonds and π-cation interactions involving the furan moiety. researchgate.net

For antidepressant activity, studies on various furan derivatives have shown that the presence of a furan ring connected to other cyclic moieties can be crucial. ijbcp.comresearchgate.netijbcp.com The structural arrangement of these groups influences the interaction with biological targets like monoamine oxidase (MAO). utripoli.edu.ly

The proposed pharmacophoric features for this compound are detailed in the table below, linking the structural elements of the molecule to their potential roles in biological interactions.

| Pharmacophoric Feature | Structural Component in this compound | Potential Biological Interaction |

| Hydrogen Bond Acceptor | Oxygen atom in the furan ring; Oxygen atom in the ethoxy group | Interaction with hydrogen bond donor groups on the receptor, such as amino acid residues like asparagine or glutamine. |

| Hydrogen Bond Donor | Secondary amine group (-NH-) | Interaction with hydrogen bond acceptor groups on the receptor, such as carbonyl oxygens of amino acid backbones. |

| Aromatic Ring | Furan ring; Benzyl ring | π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the receptor's binding pocket. |

| Hydrophobic Region | Ethoxy group; Benzyl group | Hydrophobic interactions with nonpolar pockets within the receptor, contributing to binding affinity. |

This hypothetical pharmacophore model provides a framework for understanding the potential biological activities of this compound. The combination of aromatic, hydrophobic, and hydrogen-bonding features suggests that this compound could interact with various biological targets. For instance, the aromatic rings and the amine group are common features in many CNS-active compounds, including antidepressants. The furan ring, a known scaffold for antibacterial agents, along with the benzyl group, could contribute to antimicrobial activity.

Further research, including computational docking studies and in vitro biological assays, would be necessary to validate and refine this proposed pharmacophore model. Such studies would help to identify the specific biological targets of this compound and to elucidate the precise nature of its interactions at the molecular level.

Computational and Theoretical Studies of 4 Ethoxy Benzyl Furan 2 Ylmethyl Amine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations solve approximations of the Schrödinger equation to determine the energetic and electronic properties of the system.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than a complex many-electron wave function. bohrium.com This approach offers a favorable balance between computational cost and accuracy, making it suitable for molecules of this size.

For (4-Ethoxy-benzyl)-furan-2-ylmethyl-amine, DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-31G(d,p) or larger, can be employed to perform a full geometry optimization. globalresearchonline.netresearchgate.net This process finds the lowest energy conformation of the molecule by adjusting bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is reached. The resulting optimized geometry provides precise data on the spatial arrangement of the furan (B31954) ring, the ethoxy-substituted benzene (B151609) ring, and the connecting amine bridge.

Furthermore, DFT is used to calculate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined, and the HOMO-LUMO gap provides an indication of the molecule's chemical reactivity and kinetic stability. globalresearchonline.net A Molecular Electrostatic Potential (MEP) map can also be generated, which illustrates the charge distribution across the molecule. globalresearchonline.netresearchgate.net For this compound, the MEP would likely show negative potential (red/yellow) around the electronegative oxygen atoms of the furan and ethoxy groups and the nitrogen atom, indicating regions susceptible to electrophilic attack. In contrast, positive potential (blue) would be expected around the amine and methylene (B1212753) hydrogens.

Table 1: Representative Predicted Geometric Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C(benzyl)-N | ~1.46 Å |

| Bond Length | N-C(methyl) | ~1.45 Å |

| Bond Length | C(methyl)-C(furan) | ~1.51 Å |

| Bond Length | C(aromatic)-O(ether) | ~1.37 Å |

| Bond Angle | C(benzyl)-N-C(methyl) | ~112° |

| Dihedral Angle | C(aromatic)-C(benzyl)-N-C(methyl) | Variable (see Conformer Analysis) |

Note: These values are illustrative and based on typical results for similar structural motifs found in computational chemistry literature.

Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that rely on first principles without using experimental data or empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can offer higher accuracy, especially for electron correlation effects.

For this compound, ab initio calculations could be used to refine the geometric and electronic structures obtained from DFT. researchgate.net They are particularly valuable for benchmarking the results from less computationally expensive methods. For instance, a single-point energy calculation using a high-level ab initio method on a DFT-optimized geometry can provide a more accurate electronic energy. Such calculations have been successfully applied to study the conversion and reactivity of furan derivatives. researchgate.net

Conformer Analysis and Energy Landscapes

Computational methods are essential for exploring the potential energy surface (PES) related to these rotations. By systematically rotating key dihedral angles and calculating the energy at each step, a conformational energy landscape can be mapped. This analysis reveals the low-energy, stable conformers and the energy barriers between them. Studies on similar flexible molecules, such as benzylamine (B48309), have identified stable gauche and anti conformers resulting from the orientation of the amine group relative to the phenyl ring. colostate.edu A similar analysis for the target molecule would identify the preferred spatial arrangements of its furan and ethoxybenzyl moieties.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational chemistry allows for the prediction of various spectroscopic properties, which can aid in the structural confirmation and characterization of this compound.

IR Spectroscopy: After a geometry optimization using a method like DFT, the vibrational frequencies of the molecule can be calculated. researchgate.net These frequencies correspond to the peaks in an infrared (IR) spectrum. The predicted spectrum would be expected to show characteristic N-H stretching vibrations for a secondary amine (around 3300-3500 cm⁻¹), C-N stretching absorptions (typically 1200-1350 cm⁻¹ for aromatic amines), aromatic C-H stretches, and strong C-O stretching from the furan and ethoxy groups. libretexts.orglibretexts.org

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach on the DFT-optimized structure. Calculations would provide predicted ¹H and ¹³C chemical shifts for each unique atom in the molecule, which are invaluable for interpreting experimental spectra. researchgate.netresearchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. nih.gov The predicted spectrum for this molecule would likely show absorptions related to the π → π* transitions of the furan and benzene rings. The interaction between the nitrogen lone pair and the aromatic systems would likely shift these absorptions to longer wavelengths compared to the unsubstituted aromatic rings. libretexts.org

Table 2: Representative Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Feature | Predicted Value/Region |

| IR | N-H Stretch | ~3400 cm⁻¹ |

| IR | Aromatic C=C Stretch | 1500-1600 cm⁻¹ |

| IR | C-O-C Asymmetric Stretch (Ether) | ~1250 cm⁻¹ |

| ¹H NMR | -CH₂- (benzyl) | ~3.8 ppm |

| ¹H NMR | -CH₂- (furan-methyl) | ~3.7 ppm |

| ¹³C NMR | C (aromatic, attached to O) | ~158 ppm |

| UV-Vis | λ_max (π → π*) | 270-290 nm |

Note: These values are illustrative predictions based on computational studies of compounds with similar functional groups. libretexts.orglibretexts.org

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. A likely synthetic route to this compound is the reductive amination of 4-ethoxybenzaldehyde (B43997) with furan-2-ylmethylamine (furfurylamine).

DFT calculations can be used to model the entire reaction pathway. nih.gov This involves:

Locating Reactants and Products: The geometries and energies of the starting materials (aldehyde and amine) and the final product are calculated.

Identifying Intermediates: The structures of key intermediates, such as the initial hemiaminal and the subsequent imine, are optimized. libretexts.orglibretexts.org

Finding Transition States (TS): The highest-energy points connecting reactants, intermediates, and products are located. These TS structures are crucial for understanding the kinetics of the reaction.

Such studies provide detailed molecular-level insight into the reaction, complementing experimental observations. rsc.org

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms by solving Newton's equations of motion. psu.edu

For a flexible molecule like this compound, an MD simulation would provide insight into its conformational flexibility in a given environment, such as in a solvent. dpi-proceedings.comresearchgate.net The simulation would show how the molecule rotates around its single bonds, how it interacts with solvent molecules, and which conformations are most populated at a given temperature. This provides a more realistic picture of the molecule's behavior in solution than static calculations alone. MD simulations have been effectively used to study the properties of furan-based resins and other complex molecular systems. researchgate.net

Applications and Advanced Materials Science Investigations of 4 Ethoxy Benzyl Furan 2 Ylmethyl Amine

Potential as a Synthetic Intermediate in Complex Molecule Synthesis

The furan (B31954) nucleus within (4-Ethoxy-benzyl)-furan-2-ylmethyl-amine serves as a versatile building block in organic synthesis. Furan and its derivatives are widely recognized for their utility in the construction of complex molecular architectures, including natural products, pharmaceuticals, and agrochemicals. numberanalytics.com The furan ring can participate in a variety of chemical transformations, such as electrophilic aromatic substitution and Diels-Alder reactions, enabling its incorporation into larger, more intricate ring systems. numberanalytics.com

The synthesis of this compound itself is classically achieved through reductive amination. This common and efficient method involves the reaction of furan-2-carbaldehyde with 4-ethoxybenzylamine. The process typically utilizes a reducing agent like sodium cyanoborohydride in a suitable solvent such as methanol (B129727), conducted at ambient temperatures. This reaction generally proceeds with moderate yields, in the range of 60-75%. However, challenges in this synthesis include the potential instability of the imine intermediate and the necessity for careful pH control to prevent side reactions like aldol (B89426) condensation.

Once synthesized, the secondary amine group in this compound offers a reactive site for further functionalization. This allows for the attachment of various substituents, thereby modifying the compound's properties and enabling its use as a scaffold for creating a library of new molecules. The benzyl (B1604629) group can also be manipulated, for instance, through hydrogenolysis, which would cleave the benzyl-nitrogen bond and yield the primary amine, furfurylamine (B118560), a valuable precursor in its own right.

Exploration in Medicinal Chemistry as a Lead Compound

Furan derivatives have a long-standing history in medicinal chemistry, with many exhibiting a broad spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, antifungal, and antitumor properties. researchgate.netwisdomlib.orgutripoli.edu.ly The incorporation of a furan moiety is a key strategy in the design of new therapeutic agents. researchgate.net

While direct pharmacological data for this compound is not extensively documented, studies on structurally related N-(furan-2-ylmethyl)amine derivatives have shown promising results. For instance, a series of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives were synthesized and evaluated for their antimicrobial and cytotoxic activities. nih.gov Some of these compounds exhibited significant inhibitory effects against various bacterial strains and cancer cell lines. nih.gov This suggests that the N-(furan-2-ylmethyl)amine scaffold, present in the title compound, could be a valuable pharmacophore.

The 4-ethoxybenzyl portion of the molecule can also contribute to its biological activity. The ethoxy group can influence the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. Modifications to the benzyl ring are a common strategy in drug discovery to optimize the pharmacokinetic and pharmacodynamic profile of a lead compound.

Drug Discovery and Development Pipeline

In the context of a drug discovery and development pipeline, this compound would be considered a hit or lead compound, depending on its performance in initial biological screenings. The general process for a compound like this would involve several stages:

| Stage | Description | Key Activities |

| Hit Identification | Initial screening of a compound library to identify molecules with activity against a specific biological target. | High-throughput screening (HTS) against a panel of disease-relevant assays. |

| Hit-to-Lead | Optimization of the initial "hit" to improve its potency, selectivity, and drug-like properties. | Synthesis of analogues, structure-activity relationship (SAR) studies, preliminary ADME testing. |

| Lead Optimization | Further refinement of the lead compound to produce a preclinical candidate with a desirable efficacy and safety profile. | In-depth in vitro and in vivo pharmacology, toxicology studies, formulation development. |

| Preclinical Development | Comprehensive safety and toxicology studies in animal models to support an Investigational New Drug (IND) application. | Good Laboratory Practice (GLP) toxicology studies, pharmacokinetic and pharmacodynamic modeling. |

| Clinical Trials | Evaluation of the drug candidate's safety and efficacy in humans in three phases. | Phase I (safety), Phase II (efficacy and dose-ranging), Phase III (large-scale efficacy and safety). |

Given the known biological activities of furan derivatives, this compound and its analogues could be screened against a variety of targets, including bacterial enzymes, viral proteins, or cancer-related signaling pathways.

Prodrug Design Strategies

The secondary amine in this compound makes it a suitable candidate for prodrug design. Prodrugs are inactive or less active derivatives of a drug molecule that are converted to the active form in the body. This strategy is often employed to overcome challenges such as poor solubility, low bioavailability, or undesirable side effects. nih.gov